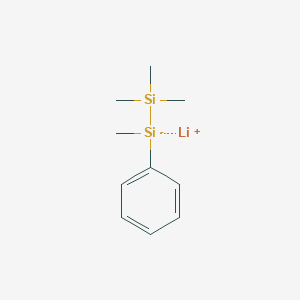
Lithium;methyl-phenyl-trimethylsilylsilanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;methyl-phenyl-trimethylsilylsilanide is an organolithium compound that features a lithium atom bonded to a methyl-phenyl-trimethylsilylsilanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;methyl-phenyl-trimethylsilylsilanide can be synthesized through the reaction of methyl-phenyl-trimethylsilylsilanide chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction conditions, and ensuring proper handling and storage of reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;methyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Lithium;methyl-phenyl-trimethylsilylsilanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium;methyl-phenyl-trimethylsilylsilanide involves the reactivity of the lithium atom and the silicon-containing group. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric protection and can influence the reactivity of the compound by stabilizing intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Trimethylsilyl)methyllithium: Similar in structure but lacks the phenyl group.
Bis(trimethylsilyl)methyllithium: Contains two trimethylsilyl groups instead of one.
Tris(trimethylsilyl)methyllithium: Contains three trimethylsilyl groups.
Uniqueness
Lithium;methyl-phenyl-trimethylsilylsilanide is unique due to the presence of both a phenyl group and a trimethylsilyl group, which provides a distinct reactivity profile compared to other organolithium compounds. This combination allows for unique applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
823207-38-1 |
|---|---|
Molekularformel |
C10H17LiSi2 |
Molekulargewicht |
200.4 g/mol |
IUPAC-Name |
lithium;methyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C10H17Si2.Li/c1-11(12(2,3)4)10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
MOLWQNFEDSPGFO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si-](C1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


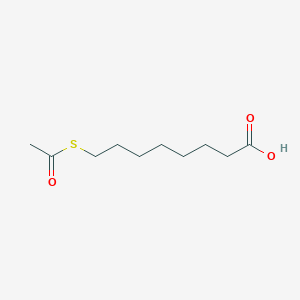
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
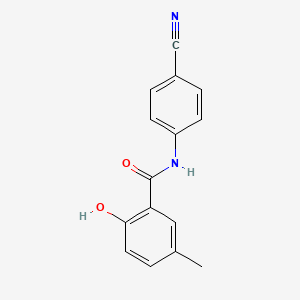
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)
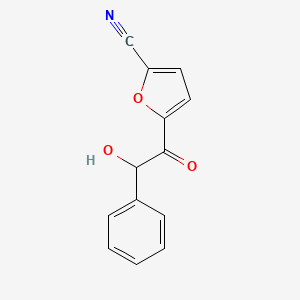
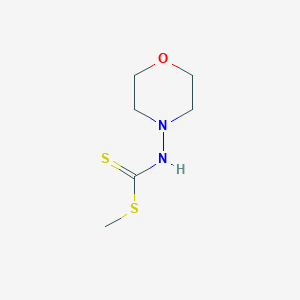
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
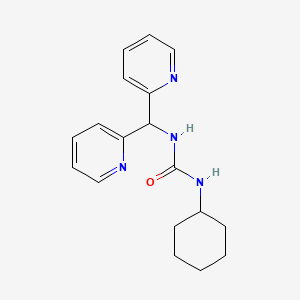
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)
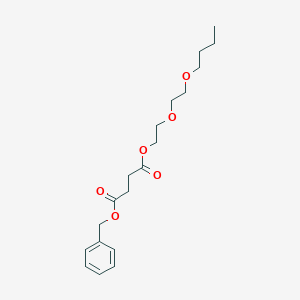
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
